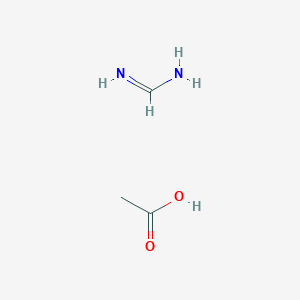

Formamidine acetate

Übersicht

Beschreibung

Formamidine acetate is a versatile organic compound with the molecular formula C3H8N2O2. It appears as white crystalline powder or crystals and is known for its utility in various chemical reactions and industrial applications. This compound is particularly valued in synthetic organic chemistry as a building block for the synthesis of heterocyclic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Formamidine acetate can be synthesized through several methods. One notable method involves the electrochemical reduction of cyanamide in an aqueous acidic electrolyte. This process is sustainable and cost-efficient, producing high yields without the need for precious transition-metal catalysts or reagent waste . Another method involves the reaction of orthoformic acid triethyl ester with glacial acetic acid and anhydrous ammonia gas under nitrogen stream .

Industrial Production Methods: Industrial production of this compound often employs the reaction of formonitrile with anhydrous fatty alcohol and anhydrous hydrogen chloride, followed by ammonium acetate and ammonia. This method is advantageous due to its simplicity, low cost, and high yield .

Analyse Chemischer Reaktionen

Formamidine acetate undergoes various chemical reactions, including:

Condensation: It acts as a condensing agent for the preparation of pyrimidine and imidazole heterocycles.

Common Reagents and Conditions:

Acetic Anhydride: Used in formylation reactions.

Anhydrous Ammonia Gas: Utilized in the synthesis process.

Major Products:

Pyrimidines: Formed through condensation reactions.

Formylated Phenols: Produced in formylation reactions.

Wissenschaftliche Forschungsanwendungen

Formamidine acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of formamidine acetate involves its role as a precursor in various chemical reactions. For instance, in the synthesis of pyrimidines, it acts as a condensing agent, facilitating the formation of the heterocyclic ring structure. In formylation reactions, it provides the formyl group necessary for the transformation of phenol derivatives .

Vergleich Mit ähnlichen Verbindungen

Formamidine acetate is unique due to its versatility and efficiency in various chemical reactions. Similar compounds include:

Formamidine Hydrochloride: Unlike the acetate salt, the hydrochloride salt is hygroscopic and less stable.

N-Sulfonyl Formamidines: These compounds are used in pharmaceutical and agrochemical industries but require more complex synthesis methods.

This compound stands out for its simplicity in synthesis, high yield, and broad applicability in scientific research and industrial processes.

Biologische Aktivität

Formamidine acetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

This compound can be synthesized through various methods, often involving the reaction of acetamide with formic acid or through the use of more complex synthetic routes that include microwave irradiation techniques. For instance, a notable method involves treating 2-amino-3-cyano-4H-chromenes with this compound under solvent-free conditions, which has been shown to yield novel derivatives with significant biological activity .

Antibacterial Properties

Research indicates that compounds synthesized using this compound exhibit substantial antibacterial properties. A study evaluating several derivatives found that specific compounds demonstrated effective inhibition against various bacterial strains, including Pseudomonas aeruginosa. The results indicated that modifications to the chemical structure, such as the introduction of electron-withdrawing groups, enhanced the antibacterial activity .

Antioxidant Activity

In addition to antibacterial effects, this compound derivatives have shown promising antioxidant activities. In assays measuring the ability to scavenge free radicals (DPPH assay), certain derivatives exhibited significant activity, suggesting potential applications in preventing oxidative stress-related diseases . The antioxidant capacity was quantified using the Ferric Reducing Antioxidant Power (FRAP) assay, where specific compounds demonstrated effective reduction capabilities .

Antitumor Activity

This compound has also been investigated for its antitumor potential. The synthesis of 5H-chromeno[2,3-d]pyrimidines using this compound as a cyclization agent led to compounds that showed promising results in inhibiting tumor cell growth in vitro. The structure-activity relationship studies highlighted that specific substitutions on the chromene scaffold were critical for enhancing antitumor efficacy .

Case Studies and Research Findings

- Synthesis and Evaluation of Chromene Derivatives : A study synthesized several 5H-chromeno[2,3-d]pyrimidine derivatives from 2-amino-3-cyano-4H-chromenes and evaluated their biological activities. Compounds like 4c and 4e demonstrated significant antibacterial and antioxidant activities, indicating the versatility of this compound in drug development .

- Antimicrobial Resistance Studies : Another research focused on the effectiveness of this compound derivatives against resistant bacterial strains. The findings suggested that certain structural modifications could overcome resistance mechanisms, making these compounds viable candidates for new antimicrobial agents .

Data Table: Biological Activities of this compound Derivatives

| Compound | Antibacterial Activity | Antioxidant Activity | Antitumor Activity |

|---|---|---|---|

| 4a | Moderate | Low | Not Evaluated |

| 4b | High | Moderate | Moderate |

| 4c | Very High | High | High |

| 4e | High | Very High | Moderate |

Eigenschaften

IUPAC Name |

acetic acid;methanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOLVIIHTDKJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

463-52-5 (Parent) | |

| Record name | Formamidine monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003473630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3473-63-0 | |

| Record name | Formamidine acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3473-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamidine monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003473630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamidine acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanimidamide, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamidine monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formamidine monoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3J2EM4N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of formamidine acetate?

A1: The molecular formula of this compound is C3H7N3O2, and its molecular weight is 117.11 g/mol.

Q2: Are there efficient methods for synthesizing this compound on a large scale?

A2: Yes, several methods have been developed for large-scale synthesis. One approach utilizes inexpensive starting materials like ethyl cyanoacetate and this compound in a three-step process to produce high-purity this compound with yields exceeding 30%. []

Q3: Can this compound be synthesized electrochemically?

A3: Yes, a sustainable and cost-efficient electrochemical method for synthesizing this compound from cyanamide in an aqueous acidic electrolyte has been developed. []

Q4: What are some common applications of this compound in organic synthesis?

A4: this compound is a valuable reagent in various organic reactions, including:

- Synthesis of imidazoles: It reacts with hexoses, hexuloses, or their derivatives under microwave irradiation to produce imidazole C-nucleosides. [, ]

- Formation of thieno[2,3-d]pyrimidines: It reacts with 2-amino-4-arylthiophene-3-carbonitriles to yield 5-arylthieno[2,3-d]pyrimidin-4-amines. []

- Formylation of phenols: this compound, along with acetic anhydride, efficiently formylates phenol derivatives without requiring harsh conditions. []

- Synthesis of pyrimidines: It reacts with various substrates like methyl propionyl acetate or dimethyl chloromalonate under basic conditions to produce substituted pyrimidines. [, ]

Q5: Can this compound be used to synthesize radiolabeled compounds?

A5: Yes, [14C]this compound, synthesized from [14C]barium cyanamide, has been successfully employed in the preparation of radiolabeled compounds for research purposes. []

Q6: How is this compound utilized in perovskite solar cell research?

A6: this compound has shown promise as an additive in perovskite solar cell fabrication:

- Stabilization of Tin Perovskites: It effectively stabilizes the perovskite lattice and suppresses Sn2+/Sn4+ oxidation in tin halide perovskite solar cells, improving their efficiency and stability. [, , ]

- Crystallization Control: this compound regulates the crystallization process of perovskite films, leading to larger grain sizes, reduced defects, and improved film quality. [, , , ]

- Defect Passivation: It passivates defects at the interface between the perovskite layer and the electron transport layer, enhancing charge extraction and device performance. [, ]

- Open-Circuit Voltage Enhancement: The use of this compound has been linked to increased open-circuit voltage in mixed-cation perovskite solar cells, contributing to higher overall efficiency. []

Q7: How does this compound compare to other additives used in perovskite solar cells?

A7: Compared to acetic acid and methylammonium acetate, this compound demonstrates stronger coordination with Sn2+ in tin halide perovskites, resulting in superior lattice stabilization and oxidation suppression. []

Q8: What is the impact of this compound concentration on perovskite solar cell performance?

A8: Studies have shown that optimizing the concentration of this compound is crucial. For instance, adding 5 mol% this compound to the precursor solution significantly enhances the performance of perovskite solar cells with a PTAA hole extraction layer. []

Q9: Are there any other notable applications of this compound in materials science?

A9: this compound plays a crucial role in synthesizing the cubic perovskite NH2CH=NH2SnI3, a material with interesting electrical properties and potential applications in various fields. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.